N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
説明
This compound features a thiazole core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carboxamide group and at the 4-position with a 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl chain. Its synthesis likely involves coupling a thiazole intermediate with a piperazine derivative and benzo[d][1,3]dioxole-5-carboxylic acid, as seen in analogous procedures for related carboxamides .
特性
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-18(4-6-19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-2-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJUOSOSMLVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand. The interaction results in the activation or blockade of these receptors. This is a major therapeutic approach for the treatment of numerous disorders. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The affected biochemical pathway primarily involves the cholinergic transmission . The compound acts as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis. This increases acetylcholine levels, which is important in the development of disease symptoms.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds. The compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist.
Result of Action
The molecular and cellular effects of the compound’s action involve the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This is the primary function of α1-ARs. The compound’s action on these receptors can help in the treatment of various neurological conditions.
生物活性
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. Its structure incorporates multiple pharmacophores, including thiazole and benzo[d][1,3]dioxole moieties, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety has been linked to various pharmacological effects, including anti-cancer and anti-inflammatory activities. Thiazoles are known to inhibit key enzymes and receptors involved in cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of several protein kinases, which play critical roles in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
In Vitro Studies
Several studies have evaluated the in vitro activity of similar compounds derived from the same chemical class:
| Compound | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | DYRK1A | 0.5 | Huh7, Caco2 |
| Compound B | GSK3β | 0.8 | MDA-MB 231, PC3 |
| N-(4-(...)) | TBD | TBD | TBD |
Note: Specific IC50 values for N-(4-(...) are pending further investigation.
Case Studies
A study by MDPI highlighted the development of related thiazole derivatives that demonstrated significant inhibition against various tumor cell lines. The most active compounds exhibited IC50 values below 10 µM in assays involving Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma) cells.
Therapeutic Applications
Given its structural attributes and preliminary findings, N-(4-(...) may have potential applications in treating various conditions:
- Cancer Therapy : Its ability to inhibit kinases involved in tumor growth suggests a role as a chemotherapeutic agent.
- Neurological Disorders : Similar compounds have shown efficacy in models of neurodegenerative diseases through modulation of neuroprotective pathways.
類似化合物との比較
Structural Analogues with Thiazole-Piperazine Motifs
Table 1: Key Structural and Functional Comparisons
Key Structural Variations and Implications
Piperazine vs. Piperidine Substituents :
- The target compound’s 4-(4-methoxyphenyl)piperazine group contrasts with ML277’s tosylpiperidine. Piperazine derivatives (e.g., in ) often exhibit enhanced receptor binding due to nitrogen flexibility, whereas piperidines (as in ML277) may confer steric constraints .
Aryl Group Modifications :
- The 4-methoxyphenyl group in the target compound is less electron-withdrawing than the 2,3-dichlorophenyl in ’s D3 antagonist. Methoxy groups improve solubility but may reduce affinity for hydrophobic binding pockets .
Benzodioxole (target) and benzofuran () substituents similarly enhance π-π stacking but differ in metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
